molecular formula C18H17N3O4 B15220349 2-(Bis(2-cyanoethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

2-(Bis(2-cyanoethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B15220349
M. Wt: 339.3 g/mol
InChI Key: USSNWHNBUMMCDA-UHFFFAOYSA-N
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Description

2-(Bis(2-cyanoethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(2-cyanoethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One possible route includes the condensation of 2H-chromene-3-carboxylic acid with 2-(Bis(2-cyanoethyl)amino)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyano groups, converting them to primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new chromene derivatives with enhanced biological activities.

Biology

In biological research, 2-(Bis(2-cyanoethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to the chromene moiety’s inherent fluorescence.

Medicine

The compound’s potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals, dyes, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Bis(2-cyanoethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene moiety can intercalate with DNA, while the cyanoethyl groups may form hydrogen bonds or electrostatic interactions with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-chromene-3-carboxylic acid: A precursor in the synthesis of the target compound.

    2-(Bis(2-cyanoethyl)amino)-2-oxoethyl chloride: Another precursor used in the synthesis.

    Quinone derivatives: Products of oxidation reactions involving the chromene moiety.

Uniqueness

2-(Bis(2-cyanoethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to the presence of both the chromene and cyanoethyl functionalities, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

[2-[bis(2-cyanoethyl)amino]-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H17N3O4/c19-7-3-9-21(10-4-8-20)17(22)13-25-18(23)15-11-14-5-1-2-6-16(14)24-12-15/h1-2,5-6,11H,3-4,9-10,12-13H2

InChI Key

USSNWHNBUMMCDA-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)N(CCC#N)CCC#N

Origin of Product

United States

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